- Preparation of phosphonamides as ACAT inhibitors, United States, , ,
Cas no 92035-95-5 (2,6-Diisopropylbenzoic Acid)
2,6-Diisopropylbenzoic Acid structure
Product Name:2,6-Diisopropylbenzoic Acid
Numero CAS:92035-95-5
MF:C13H18O2
MW:206.280824184418
CID:889893
Update Time:2024-10-26
2,6-Diisopropylbenzoic Acid Proprietà chimiche e fisiche
Nomi e identificatori
-
- Benzoic acid, 2,6-bis(1-methylethyl)-
- 2,6-Diisopropylbenzoic Acid
- 2,6-di(propan-2-yl)benzoic acid
- 2,6-Diisopropylbenzoesaeure
- 2,6-Bis(1-methylethyl)benzoic acid (ACI)
- Benzoic acid, 2,6-diisopropyl- (6CI, 7CI)
- 2,6-Bis(propan-2-yl)benzoic acid
-
- Inchi: 1S/C13H18O2/c1-8(2)10-6-5-7-11(9(3)4)12(10)13(14)15/h5-9H,1-4H3,(H,14,15)
- Chiave InChI: AGBGSHYCQQNNEH-UHFFFAOYSA-N
- Sorrisi: O=C(C1C(C(C)C)=CC=CC=1C(C)C)O
Proprietà calcolate
- Massa esatta: 206.13100
- Conta donatori di obbligazioni idrogeno: 1
- Conta accettatore di obbligazioni idrogeno: 2
- Conta atomi pesanti: 15
- Conta legami ruotabili: 3
Proprietà sperimentali
- PSA: 37.30000
- LogP: 3.63160
2,6-Diisopropylbenzoic Acid Prezzodi più >>
| Categorie correlate | No. | Product Name | Cas No. | Purezza | Specificazione | Prezzo | ora di aggiornamento | Inchiesta |
|---|---|---|---|---|---|---|---|---|
| Fluorochem | 069385-250mg |
2,6-Diisopropylbenzoic acid |
92035-95-5 | 250mg |
£82.00 | 2022-03-01 | ||
| Fluorochem | 069385-1g |
2,6-Diisopropylbenzoic acid |
92035-95-5 | 1g |
£163.00 | 2022-03-01 | ||
| Fluorochem | 069385-5g |
2,6-Diisopropylbenzoic acid |
92035-95-5 | 5g |
£525.00 | 2022-03-01 | ||
| Fluorochem | 069385-25g |
2,6-Diisopropylbenzoic acid |
92035-95-5 | 25g |
£2110.00 | 2022-03-01 | ||
| TRC | D455280-250mg |
2,6-Diisopropylbenzoic Acid |
92035-95-5 | 250mg |
$ 207.00 | 2023-04-14 | ||
| TRC | D455280-2.5g |
2,6-Diisopropylbenzoic Acid |
92035-95-5 | 2.5g |
$ 1360.00 | 2022-06-05 | ||
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-RP806-250mg |
2,6-Diisopropylbenzoic Acid |
92035-95-5 | 95+% | 250mg |
621CNY | 2021-05-07 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-RP806-1g |
2,6-Diisopropylbenzoic Acid |
92035-95-5 | 95+% | 1g |
1639CNY | 2021-05-07 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-RP806-100mg |
2,6-Diisopropylbenzoic Acid |
92035-95-5 | 95+% | 100mg |
271CNY | 2021-05-07 | |
| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | X06055-5g |
2,6-Diisopropylbenzoic Acid |
92035-95-5 | 95% | 5g |
¥6332.0 | 2023-09-06 |
2,6-Diisopropylbenzoic Acid Metodo di produzione
Metodo di produzione 1
Condizioni di reazione
1.1 Reagents: Butyllithium Solvents: Hexane ; -23 °C → -29 °C; -29 °C → 0 °C; 1 h, 0 °C
1.2 0 °C
1.2 0 °C
Riferimento
Metodo di produzione 2
Condizioni di reazione
1.1 Reagents: Butyllithium Solvents: Tetrahydrofuran , Hexane ; -78 °C; 1 h, -78 °C
1.2 rt
1.3 Reagents: Hydrochloric acid Solvents: Water ; pH 2 - 3, rt
1.2 rt
1.3 Reagents: Hydrochloric acid Solvents: Water ; pH 2 - 3, rt
Riferimento
- Milled Dry Ice as a C1 Source for the Carboxylation of Aryl Halides, Synlett, 2021, 32(8), 814-816
Metodo di produzione 3
Condizioni di reazione
1.1 Reagents: Methyl iodide ; 15 h, rt
1.2 Reagents: Sodium hydroxide Solvents: Methanol ; 15 h, reflux
1.2 Reagents: Sodium hydroxide Solvents: Methanol ; 15 h, reflux
Riferimento
- N-Aroyl-l-Phenylalanine Derivatives as VCAM/VLA-4 Antagonists, Bioorganic & Medicinal Chemistry Letters, 2002, 12(17), 2479-2482
Metodo di produzione 4
Condizioni di reazione
Riferimento
- Application of 2,6-diisopropyl-benzoic acid and its derivatives to neuroprotective agent, China, , ,
Metodo di produzione 5
Condizioni di reazione
1.1 Reagents: Butyllithium
1.2 -
1.2 -
Riferimento
- New building blocks for the assembly of sequence selective molecular zippers, Chemical Communications (Cambridge, 2003, (14), 1642-1643
Metodo di produzione 6
Condizioni di reazione
1.1 Reagents: Butyllithium Solvents: Diethyl ether , Hexane ; -78 °C; -78 °C → rt; 1 h, rt; rt → 0 °C
1.2 0 °C; 30 min, rt
1.2 0 °C; 30 min, rt
Riferimento
- Enantioselective synthesis of cis-hydrobenzofurans bearing all-carbon quaternary stereocenters and application to total synthesis of (-)-morphine, Nature Communications, 2019, 10(1), 1-7
Metodo di produzione 7
Condizioni di reazione
1.1 Reagents: Magnesium Solvents: Tetrahydrofuran ; rt; 4 h, reflux; reflux → 0 °C
1.2 3 h, rt
1.3 Reagents: Hydrochloric acid Solvents: Water
1.2 3 h, rt
1.3 Reagents: Hydrochloric acid Solvents: Water
Riferimento
- Electrolytic solutions for aluminum electrolytic capacitors, and aluminum electrolytic capacitors using them, Japan, , ,
Metodo di produzione 8
Condizioni di reazione
1.1 Reagents: Trifluoromethanesulfonic anhydride Catalysts: 4-(Dimethylamino)pyridine Solvents: Dichloromethane ; 30 min, -70 °C; -70 °C → rt; 3 h, rt
1.2 Reagents: Triethylamine Catalysts: Palladium diacetate , 1,3-Bis(diphenylphosphino)propane Solvents: Acetonitrile , Water ; 5 min, 40 psi, 83 - 85 °C; 3 h, 83 - 85 °C; 85 °C → rt
1.3 Reagents: Sodium hydroxide Solvents: Water ; neutralized
1.2 Reagents: Triethylamine Catalysts: Palladium diacetate , 1,3-Bis(diphenylphosphino)propane Solvents: Acetonitrile , Water ; 5 min, 40 psi, 83 - 85 °C; 3 h, 83 - 85 °C; 85 °C → rt
1.3 Reagents: Sodium hydroxide Solvents: Water ; neutralized
Riferimento
- Preparation of N-alkanoylphenylalanine derivatives as vascular cell adhesion molecule-1 (VCAM-1) binding inhibitors, World Intellectual Property Organization, , ,
Metodo di produzione 9
Condizioni di reazione
Riferimento
- Carboxamide and urea derivatives having ACAT-inhibiting activity, European Patent Organization, , ,
Metodo di produzione 10
Condizioni di reazione
1.1 Reagents: 1,1′-[1,2-Phenylenebis(methylene)]bis[1,1-diphenylphosphine] Catalysts: Palladium diacetate Solvents: Methanol ; rt → 150 °C
1.2 60 atm, 150 °C; 150 °C → rt
1.2 60 atm, 150 °C; 150 °C → rt
Riferimento
- Catalyst composition for preparing 3-pentenoic ester from butadiene, United States, , ,
2,6-Diisopropylbenzoic Acid Raw materials
- Oxazole, 2-[2,6-bis(1-methylethyl)phenyl]-4,5-dihydro-4,4-dimethyl-
- Propofol
- benzylbenzene
- 2-Bromo-1,3-diisopropylbenzene
- 2,6-Diisopropyliodobenzene
2,6-Diisopropylbenzoic Acid Preparation Products
2,6-Diisopropylbenzoic Acid Letteratura correlata
-
Andreas Nenning,Manuel Holzmann,Jürgen Fleig,Alexander K. Opitz Mater. Adv., 2021,2, 5422-5431
-
Yiding Jiao,Liqun Kang,Jasper Berry-Gair,Kit McColl,Jianwei Li,Haobo Dong,Hao Jiang,Ryan Wang,Furio Corà,Dan J. L. Brett,Ivan P. Parkin J. Mater. Chem. A, 2020,8, 22075-22082
-
Aloke Das,K. K. Mahato,Chayan K. Nandi,Tapas Chakraborty,Shridhar R. Gadre,Nikhil A. Gokhale Phys. Chem. Chem. Phys., 2002,4, 2162-2168
-
Ji-Ping Wei Nanoscale, 2015,7, 11815-11832
-
Denis V. Korchagin,Elena A. Yureva,Alexander V. Akimov,Eugenii Ya. Misochko,Gennady V. Shilov,Artem D. Talantsev,Roman B. Morgunov,Alexander A. Shakin,Sergey M. Aldoshin,Boris S. Tsukerblat Dalton Trans., 2017,46, 7540-7548
92035-95-5 (2,6-Diisopropylbenzoic Acid) Prodotti correlati
- 2438-04-2(2-Isopropylbenzoic acid)
- 1077-58-3(2-tert-butylbenzoic acid)
- 49623-71-4(2,4,6-Triisopropylbenzoic acid)
- 3158-74-5(2-Cyclopropylbenzoic acid)
- 612-19-1(2-Ethylbenzoic acid)
- 612-35-1(2-Benzylbenzoic acid)
- 108961-55-3(2,4-Bis(propan-2-yl)benzoic Acid)
- 2098070-20-1(2-(3-(Pyridin-3-yl)-1H-pyrazol-1-yl)acetimidamide)
- 2680771-01-9(4-cyclopentyl-3-{(prop-2-en-1-yloxy)carbonylamino}butanoic acid)
- 1444113-98-7(N-(3-cyanothiolan-3-yl)-2-[(2,2,2-trifluoroethyl)sulfanyl]pyridine-4-carboxamide)
Fornitori consigliati
Jiangsu Kolod Food Ingredients Co.,ltd
Membro d'oro
CN Fornitore
Grosso
Jinta Yudi Pharmaceutical Technology Co., Ltd.
Membro d'oro
CN Fornitore
Grosso
Wuhan ChemNorm Biotech Co.,Ltd.
Membro d'oro
CN Fornitore
Reagenti
Suzhou Genelee Bio-Technology Co., Ltd.
Membro d'oro
CN Fornitore
Grosso
Henan Dongyan Pharmaceutical Co., Ltd
Membro d'oro
CN Fornitore
Grosso